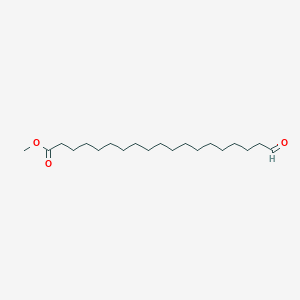
Methyl19-oxononadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl19-oxononadecanoate is an organic compound belonging to the class of fatty acid methyl esters These compounds are characterized by the esterification of a fatty acid with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl19-oxononadecanoate can be synthesized through the esterification of 19-oxononadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous addition of 19-oxononadecanoic acid and methanol, along with the acid catalyst, followed by distillation to purify the ester product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl19-oxononadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl19-oxononadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding fatty acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and receptors involved in lipid metabolism.
Comparison with Similar Compounds
- Methyl nonanoate
- Methyl decanoate
- Methyl dodecanoate
Comparison: Methyl19-oxononadecanoate is unique due to its longer carbon chain and the presence of a keto group, which imparts distinct chemical and physical properties compared to shorter-chain methyl esters. This uniqueness makes it valuable in specific applications where longer-chain esters are required.
Properties
Molecular Formula |
C20H38O3 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 19-oxononadecanoate |
InChI |
InChI=1S/C20H38O3/c1-23-20(22)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21/h19H,2-18H2,1H3 |
InChI Key |
PBWSIIAPAIFMGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















